![molecular formula C16H11F3O3 B2872338 3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid CAS No. 449778-81-8](/img/structure/B2872338.png)

3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

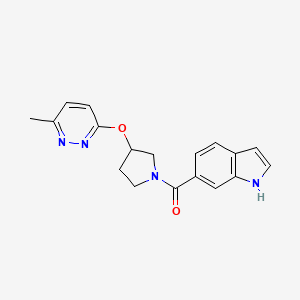

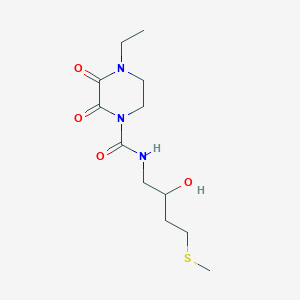

“3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid” is a chemical compound with the molecular formula C16H11F3O3 and a molecular weight of 308.26 . It is used in proteomics research applications .

Molecular Structure Analysis

The molecular structure of this compound consists of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylic acid group through a phenoxy bridge . The exact structure can be represented by the SMILES notation:C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=CC(=C2)C(F)(F)F . Physical and Chemical Properties Analysis

This compound has a molecular weight of 308.25 . Other physical and chemical properties such as density, boiling point, and melting point are not well-documented in the available literature .科学的研究の応用

Scientific Research Applications of Acrylic Acid Derivatives

Acrylic acid derivatives, including compounds structurally related to 3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid, have a wide range of applications in scientific research due to their versatile chemical properties. These applications span from the development of high-performance polymers to the design of novel materials with specific functionalities.

Polymerization and Copolymerization Acrylic acid and its derivatives are widely used in polymer science. They undergo polymerization and copolymerization reactions to produce polymers with desired properties. For example, the incorporation of trifluoromethyl groups into acrylic monomers can significantly alter the hydrophobicity, thermal stability, and chemical resistance of the resulting polymers. This makes them suitable for applications in coatings, adhesives, and high-tech materials (Patil & Améduri, 2013).

Optoelectronic Properties Certain acrylic acid derivatives are explored for their optoelectronic properties, making them candidates for use in dye-sensitized solar cells (DSSCs) and other photovoltaic applications. For instance, derivatives featuring phenyl and trifluoromethyl groups have been studied for their structural, optoelectronic, and thermodynamic properties, indicating their potential as nonlinear optical materials (Fonkem et al., 2019).

Biomedical Applications Acrylic acid derivatives are also of interest in the biomedical field. They can be engineered to create polymers for tissue engineering applications, such as scaffolds that support cell growth and tissue regeneration. Surface modification of biomedical devices with acrylic acid derivatives can improve biocompatibility and functionality (Grøndahl, Chandler-Temple, & Trau, 2005).

Environmental Applications In environmental science, acrylic acid derivatives are utilized in water treatment processes. They can form super absorbent polymers, which are effective in absorbing and retaining large amounts of water and aqueous solutions, making them useful in agriculture, horticulture, and hygiene products.

Luminescence and Sensing Acrylic acid derivatives doped with metal ions or combined with other ligands have shown promising luminescence properties. These materials can be used in the development of sensors, light-emitting diodes (LEDs), and other photonic devices, showcasing the versatility of acrylic acid derivatives in creating functional materials with specific optical properties (Flores, Caldino, & Arroyo, 2006).

作用機序

Safety and Hazards

特性

IUPAC Name |

(E)-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O3/c17-16(18,19)12-5-3-6-13(10-12)22-14-7-2-1-4-11(14)8-9-15(20)21/h1-10H,(H,20,21)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBJOWCFBWEAEQ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2872259.png)

![5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2872262.png)

![2,1,3-Benzothiadiazol-5-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2872264.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872274.png)

![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2872276.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2872277.png)